molecular formula C15H15KN4O5S B12710271 Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt CAS No. 79793-01-4

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt

Cat. No.: B12710271
CAS No.: 79793-01-4
M. Wt: 402.5 g/mol
InChI Key: OJIBMMKMXQHCPN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with methyl o-sulphonylbenzoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the monopotassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt involves the inhibition of specific enzymes or pathways. For example, it inhibits the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of target organisms, leading to their control or elimination .

Properties

CAS No.

79793-01-4

Molecular Formula

C15H15KN4O5S

Molecular Weight

402.5 g/mol

IUPAC Name

potassium;(4,6-dimethylpyrimidin-2-yl)carbamoyl-(2-methoxycarbonylphenyl)sulfonylazanide

InChI

InChI=1S/C15H16N4O5S.K/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3;/h4-8H,1-3H3,(H2,16,17,18,19,21);/q;+1/p-1

InChI Key

OJIBMMKMXQHCPN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC)C.[K+]

Origin of Product

United States

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